An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is a bifunctional chemical entity of significant interest in the fields of medicinal chemistry and drug development. Featuring a reactive primary amine and a succinimide ring system, this molecule serves as a versatile building block and linker in the synthesis of complex biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, structural features, synthesis, and key applications, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. By synthesizing technical data with practical insights, this document aims to be an essential resource for researchers leveraging this compound in their scientific endeavors.
Introduction
The strategic design of molecules with tailored biological functions is a cornerstone of modern drug discovery. Bifunctional molecules, which possess two distinct reactive moieties, are invaluable tools in this process, enabling the linkage of different molecular entities to create novel constructs with desired properties. 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is a prime example of such a molecule, combining a nucleophilic primary amine with a succinimide ring that can be derivatized. This dual reactivity makes it an attractive intermediate for a range of synthetic applications, from the construction of complex heterocyclic systems to its use as a linker in advanced therapeutic modalities.[1] This guide will delve into the core scientific principles and practical considerations for the effective use of this compound in a research and development setting.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application. This section details the key physical and chemical characteristics of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride, supported by spectroscopic data for structural confirmation.
General Properties
The fundamental properties of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 178.62 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][2] |
| CAS Number | 1211465-79-0 | [3] |
Solubility and pKa data for the hydrochloride salt are not extensively reported in the public domain. Experimentally, its solubility is expected to be highest in polar protic solvents like water and methanol due to the presence of the ammonium salt and carbonyl groups. The pKa of the primary ammonium group is a critical parameter for reactions involving this moiety and can be determined experimentally using potentiometric or spectroscopic methods.[5][6][7]
Structural Formula
The chemical structure of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is characterized by a five-membered pyrrolidine-2,5-dione (succinimide) ring, with an aminoethyl side chain attached to the nitrogen atom. The primary amine is protonated in the hydrochloride salt form.
Caption: 2D Structure of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride.
Spectroscopic Analysis
Spectroscopic techniques are essential for the unambiguous identification and characterization of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride.
While a specific, assigned spectrum for the hydrochloride salt is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.[8][9][10][11]
-
¹H NMR: The spectrum would be expected to show signals for the two methylene groups of the succinimide ring, the two methylene groups of the ethyl chain, and a broad signal for the ammonium protons. The protons of the ethyl group adjacent to the ammonium group would likely appear as a downfield triplet, while the protons adjacent to the succinimide nitrogen would also be a triplet. The succinimide protons would likely appear as a singlet.
-
¹³C NMR: The spectrum would feature signals for the two carbonyl carbons of the succinimide ring, the two methylene carbons of the ring, and the two methylene carbons of the ethyl side chain. The carbonyl carbons would be the most downfield signals.
The IR spectrum provides valuable information about the functional groups present in the molecule. An IR spectrum of the non-hydrochloride form of 1-(2-aminoethyl) pyrrolidine-2,5-dione is available, and the key absorptions for the hydrochloride salt can be inferred.[12][13]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3000 | N-H stretching (primary ammonium salt) |
| ~2900-2800 | C-H stretching (aliphatic) |
| ~1770 & ~1700 | C=O stretching (asymmetric and symmetric of imide) |
| ~1600 | N-H bending (primary amine) |
| ~1400-1300 | C-N stretching |
This is a predicted spectrum based on typical functional group frequencies.[14][15][16][17] The broadness and position of the N-H stretch are characteristic of the ammonium salt.
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. The predicted monoisotopic mass of the free base is 142.07423 Da.[5][18] In the mass spectrum of the hydrochloride salt, the molecular ion peak would correspond to the free base [M]+ or the protonated molecule [M+H]+.
Predicted Fragmentation Pattern:
The fragmentation of 1-(2-Aminoethyl)pyrrolidine-2,5-dione would likely proceed through several key pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the ethylamine side chain.
-
Loss of the ethylamine side chain: Cleavage of the N-C bond connecting the ethyl group to the succinimide ring.
-
Ring fragmentation: Opening and subsequent fragmentation of the pyrrolidine-2,5-dione ring.
Caption: Potential mass spectrometry fragmentation pathways.
Synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride
The synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione typically involves a two-step process starting from readily available precursors.[4][12]
Synthetic Pathway
The most common synthetic route involves the reaction of succinic anhydride with ethylenediamine to form the intermediate N-(2-aminoethyl)succinamic acid, which then undergoes cyclization upon heating to yield the desired 1-(2-aminoethyl)pyrrolidine-2,5-dione. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Caption: Synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione HCl.
Experimental Protocol
The following is a representative experimental protocol for the synthesis.
Step 1: Synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione [4]
-
To a solution of ethylenediamine in a suitable solvent (e.g., ethanol), add succinic anhydride portion-wise with stirring. An exothermic reaction is expected.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to effect cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-(2-Aminoethyl)pyrrolidine-2,5-dione in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
To this solution, add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Applications in Drug Discovery and Development
The unique bifunctional nature of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride makes it a valuable tool in several areas of drug discovery.
Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[19][20] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component, as its length, rigidity, and chemical nature can significantly impact the formation and stability of the ternary POI-PROTAC-E3 ligase complex, and consequently, the efficiency of protein degradation.[21]
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride can serve as a precursor to a variety of linkers. The primary amine provides a handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The succinimide ring can be opened or further functionalized to modulate the linker's properties.
Caption: General structure of a PROTAC molecule.
General Protocol for PROTAC Synthesis using 1-(2-Aminoethyl)pyrrolidine-2,5-dione as a Linker Building Block:
This protocol outlines a general strategy for incorporating the aminoethyl-succinimide moiety into a PROTAC.
-
Functionalization of the POI or E3 Ligase Ligand: One of the ligands (either for the POI or the E3 ligase) should possess a carboxylic acid group or an activated ester (e.g., an N-hydroxysuccinimide ester).
-
Amide Bond Formation: React the carboxylic acid-containing ligand with 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride in the presence of a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF). The base is necessary to deprotonate the ammonium salt.
-
Purification of the Intermediate: Purify the resulting conjugate by chromatography (e.g., flash chromatography or preparative HPLC).
-
Conjugation to the Second Ligand: The succinimide ring of the purified intermediate can then be used for conjugation to the second ligand, which should possess a nucleophilic group (e.g., an amine or thiol). This may involve opening the succinimide ring.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC. Characterize the final product by LC-MS and NMR.
Utility in Bioconjugation
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein, antibody, or nucleic acid.[22][23][24] These techniques are fundamental to the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research.
The primary amine of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride can be reacted with various electrophilic groups on biomolecules. For instance, it can be acylated by activated esters on a protein surface. The succinimide moiety can also be exploited for further conjugation.
Illustrative Bioconjugation Workflow:
Caption: General workflow for bioconjugation.
Protocol for Amine-Reactive Bioconjugation:
This protocol describes the conjugation of the primary amine of the title compound to a carboxylate-containing biomolecule.
-
Biomolecule Preparation: Ensure the biomolecule is in a suitable buffer, free of primary amines (e.g., Tris).
-
Activation of Carboxylates: Activate the carboxylic acid groups on the biomolecule using a carbodiimide reagent such as EDC in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate.
-
Conjugation Reaction: Add 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride to the activated biomolecule solution. The pH of the reaction buffer should be slightly basic (pH 7.2-8.5) to ensure the primary amine is deprotonated and nucleophilic.
-
Quenching and Purification: Quench the reaction with a small molecule containing a primary amine (e.g., Tris or glycine). Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.[15]
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Safety and Handling
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature allows for its use as a linker in the rapidly evolving field of PROTACs and as a building block in various bioconjugation strategies. This technical guide has provided a comprehensive overview of its physicochemical properties, structure, synthesis, and key applications. As the demand for more sophisticated and targeted therapeutics continues to grow, the utility of such well-defined chemical tools will undoubtedly increase, making a thorough understanding of their properties and applications essential for the modern medicinal chemist and drug developer.
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